molecular formula C7H5FN2 B1278219 2-Amino-4-fluorobenzonitrile CAS No. 80517-22-2

2-Amino-4-fluorobenzonitrile

Cat. No. B1278219
CAS RN: 80517-22-2
M. Wt: 136.13 g/mol
InChI Key: CBXKVIFVKCNVGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-fluorobenzonitrile is a compound that is part of the broader class of benzonitriles, which are aromatic compounds containing a cyano group attached to a benzene ring. The presence of both amino and fluorine substituents on the benzene ring can significantly influence the chemical and physical properties of the molecule, as well as its reactivity and potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of fluorinated α-aminonitrile compounds, such as 2-Amino-4-fluorobenzonitrile, can be achieved through methods that follow a 'green protocol', ensuring environmental friendliness and sustainability. For instance, the synthesis of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile, a related compound, has been reported with detailed spectral and X-ray crystallographic analyses . This suggests that similar methods could potentially be adapted for the synthesis of 2-Amino-4-fluorobenzonitrile.

Molecular Structure Analysis

The molecular structure of related fluorinated aminonitriles has been determined using X-ray diffraction, revealing that these compounds can crystallize in specific space groups and exhibit particular geometries at the molecular level . Theoretical calculations, such as those performed using the DFT-B3LYP/6-311++G(d,p) method, can provide insights into the equilibrium geometry of these molecules .

Chemical Reactions Analysis

Fluorinated benzonitriles can undergo various chemical reactions, including interactions with amino acids and peptides , intramolecular charge transfer , and reactions with guanidine carbonate to form quinazolines . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents on the benzene ring, as well as by the position of these substituents relative to the cyano group.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-4-fluorobenzonitrile can be inferred from studies on similar compounds. For example, vibrational and NMR analyses can provide information on the spectral features of these molecules . The reactivity and chemical behavior can be explained using molecular descriptors and reactivity surfaces . Additionally, the presence of fluorine can affect the electronic properties and hydrogen bonding capabilities of the molecule, as seen in studies involving fluorinated dinitrobenzene derivatives .

Scientific Research Applications

  • Synthesis of Quinazolines : A study by Hynes et al. (1991) explored the synthesis of quinazolines from 2-fluorobenzonitriles. They found that 2-fluorobenzonitriles, when reacted with guanidine carbonate, yielded 2,4-diaminoquinazolines, demonstrating the potential of 2-Amino-4-fluorobenzonitrile in heterocyclic chemistry (Hynes, Tomažič, Parrish, & Fetzer, 1991).

  • Carbon Dioxide Fixation : In a 2012 study by Kimura et al., 2-aminobenzonitriles, including variants like 2-amino-5-fluorobenzonitrile, were used to chemically fix carbon dioxide into quinazoline-2,4(1H,3H)-diones. This research highlights the role of 2-Amino-4-fluorobenzonitrile in environmental chemistry and carbon capture technologies (Kimura, Sunaba, Kamata, & Mizuno, 2012).

  • Fluorous Synthesis Route : A green chemistry approach by Ang et al. (2013) involved the use of 2-fluorobenzonitriles, like 2-Amino-4-fluorobenzonitrile, in a microwave-assisted synthesis route for 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines. This method showcases the utility of 2-Amino-4-fluorobenzonitrile in sustainable chemical processes (Ang, Chu, Chou, Lo, & Lam, 2013).

  • Structural and Electronic Properties Study : Ribeiro da Silva et al. (2012) conducted a detailed study on the energetic, structural, and electronic properties of monofluorobenzonitriles, including 2-fluorobenzonitriles. This research is significant for understanding the physical and chemical characteristics of compounds like 2-Amino-4-fluorobenzonitrile (Ribeiro da Silva, Monte, Rocha, & Cimas, 2012).

  • Biological Evaluation : A study by Govindharaju et al. (2019) used 2-aminobenzonitrile, a compound structurally related to 2-Amino-4-fluorobenzonitrile, for synthesizing and evaluating a Cr(III) complex in biological systems. This research indicates the potential biomedical applications of similar compounds (Govindharaju, Muruganantham, Balasubramaniyan, Palanivelan, Jayalakshmi, Rajalakshmi, & Ramachandramoorthy, 2019).

Safety And Hazards

Safety measures for handling 2-Amino-4-fluorobenzonitrile include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition .

properties

IUPAC Name

2-amino-4-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXKVIFVKCNVGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433079
Record name 2-Amino-4-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-fluorobenzonitrile

CAS RN

80517-22-2
Record name 2-Amino-4-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-fluorobenzonitrile
Reactant of Route 2
2-Amino-4-fluorobenzonitrile
Reactant of Route 3
Reactant of Route 3
2-Amino-4-fluorobenzonitrile
Reactant of Route 4
Reactant of Route 4
2-Amino-4-fluorobenzonitrile
Reactant of Route 5
2-Amino-4-fluorobenzonitrile
Reactant of Route 6
Reactant of Route 6
2-Amino-4-fluorobenzonitrile

Citations

For This Compound
6
Citations
PA Renhowe, S Pecchi, CM Shafer… - Journal of medicinal …, 2009 - ACS Publications
The inhibition of key receptor tyrosine kinases (RTKs) that are implicated in tumor vasculature formation and maintenance, as well as tumor progression and metastasis, has been a …
Number of citations: 167 pubs.acs.org
P Thiyagamurthy, C Teja, K Naresh, K Gomathi… - Medicinal Chemistry …, 2020 - Springer
… Likewise, the benzonitriles like 4-amino-2-methyl benzonitrile, 2-amino-4-fluorobenzonitrile, and 3-aminobenzonitrile (Table 2, entry 5j, 5k, and 5n) provided the desired products in …
Number of citations: 5 link.springer.com
P Camps, R El Achab, DM Görbig… - Journal of medicinal …, 1999 - ACS Publications
… The Friedländer condensation of rac-13a with 2-amino-4-fluorobenzonitrile (17) and 2-amino-6-fluorobenzonitrile (18) under standard conditions allowed us to obtain the fluorinated …
Number of citations: 169 pubs.acs.org
A Rampa, A Bisi, F Belluti, S Gobbi, P Valenti… - Bioorganic & medicinal …, 2000 - Elsevier
Continuing our work on tetracyclic tacrine analogues, we synthesized a series of acetylcholinesterase (AChE) inhibitors of 11H-indeno-[1,2-b]-quinolin-10-ylaminic structure. Selected …
Number of citations: 124 www.sciencedirect.com
RC Garcia - 2018 - search.proquest.com
… Mechanism for the polymerization of 2-amino-4-fluorobenzonitrile via NAS.......................................… Synthesis of a precursor polymer using 6 or 2-amino-4-fluorobenzonitrile. ..... 37 Scheme …
Number of citations: 2 search.proquest.com
C Garcia, EP Castro - Atencion primaria, 2018 - eprints.hud.ac.uk
The present invention relates to some new polycyclic aminopyridine compounds and to their pharmaceutically acceptable salts which are inhibitors of the enzyme acetylcholinesterase, …
Number of citations: 3 eprints.hud.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.